molecular formula C16H22O4 B1325963 Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate CAS No. 898757-60-3

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate

Cat. No. B1325963
M. Wt: 278.34 g/mol
InChI Key: WJBOVTLRUZWYDG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate, also known as OPV, is a chemical compound. It has the molecular formula C16H22O4 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate consists of 16 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . For a more detailed analysis, you may refer to the resources provided .


Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate has a molecular weight of 278.34 g/mol. Additional physical and chemical properties like melting point, boiling point, and density may be found in the referenced resources .

Scientific Research Applications

Synthesis and Characterization:

  • Research into the synthesis of related compounds, like ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, highlights the importance of such chemicals in pharmaceutical synthesis (Herold et al., 2000).
  • Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate is another example where such chemicals are used in synthesis and crystal structure analysis (Liang Xiao-lon, 2015).

Chemical Reactivity and Properties:

  • Compounds like ethyl 2-arylamino-2-oxo-acetates, which undergo complex reactions to produce other chemicals, demonstrate the reactivity of similar ethyl 5-oxo compounds (Yavari et al., 2002).
  • Ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA) shows significant effects on β-oxidation in rat liver, indicating potential biomedical applications (Bone et al., 1982).

Structural and Medicinal Chemistry:

  • Structure-activity relationship studies in compounds like 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) receptor antagonists show the significance of ethyl 5-oxo compounds in developing pharmaceuticals (Ye et al., 2017).
  • Inhibition studies using novel indole OXE receptor antagonists, which include ethyl 5-oxo compounds, help in understanding the mechanism of action of potential therapeutic agents (Gore et al., 2014).

Photopolymerization and Material Science:

  • The study of compounds like 3′-methyl-(5,5′′-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2′:5′,2′′-terthiophene, related to ethyl 5-oxo compounds, in photopolymerization highlights their potential in material sciences (McGlashon et al., 2012).

properties

IUPAC Name

ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19-4-2/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOVTLRUZWYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645784
Record name Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate

CAS RN

898757-60-3
Record name Ethyl δ-oxo-4-propoxybenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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